(E)-5-Decen-1-yne

Lepidopteran pheromone synthesis Gossyplure Angoulure

(E)-5-Decen-1-yne is a C₁₀ enyne (molecular formula C₁₀H₁₆, MW 136.23 g/mol) featuring a terminal alkyne at C-1 and a trans (E) double bond between C-5 and C-6. It is classified as a terminal alkyne with a conjugated enyne system, with predicted physical properties including a boiling point of 176.3 °C at 760 mmHg, density of 0.796 g/cm³, and flash point of 50.1 °C.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 53963-07-8
Cat. No. B15344802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-Decen-1-yne
CAS53963-07-8
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCCCCC=CCCC#C
InChIInChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h1,9-10H,4-8H2,2H3/b10-9+
InChIKeyLZIAORKGKKMTSM-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-5-Decen-1-yne (CAS 53963-07-8): A Terminal Enyne Intermediate for Stereochemically Defined Lepidopteran Pheromone Synthesis


(E)-5-Decen-1-yne is a C₁₀ enyne (molecular formula C₁₀H₁₆, MW 136.23 g/mol) featuring a terminal alkyne at C-1 and a trans (E) double bond between C-5 and C-6 [1]. It is classified as a terminal alkyne with a conjugated enyne system, with predicted physical properties including a boiling point of 176.3 °C at 760 mmHg, density of 0.796 g/cm³, and flash point of 50.1 °C . The compound is primarily recognized not as a final bioactive agent but as a critical stereochemically defined synthetic intermediate. Its most established role is in the manufacture of the Z,E isomer of Gossyplure (Angoulure), the sex pheromone of the Angoumois grain moth (Sitotroga cerealella), where the trans geometry at the C-5 position is essential for downstream stereochemical fidelity [1].

Why Generic Enyne or Alkyne Substitution Fails for (E)-5-Decen-1-yne: Stereochemical, Biological, and Physicochemical Non-Interchangeability


In-class compounds such as 5-decyne, 1,5-decadiyne, 1-decen-5-yne, and the corresponding Z-isomer (Z)-5-decen-1-yne are not interchangeable with (E)-5-decen-1-yne for any application requiring stereochemically faithful downstream products. The trans double bond geometry at C-5, combined with the terminal alkyne functionality, creates a unique structural signature that dictates both reaction selectivity and biological outcome. Substituting 5-decyne (an internal symmetrical alkyne, C₁₀H₁₈) forfeits the terminal alkyne handle essential for subsequent alkylation steps in pheromone chain elongation [1]. Using 1,5-decadiyne (C₁₀H₁₄) bypasses the E double bond entirely, producing the wrong Gossyplure isomer [1]. Even the Z-isomer of 5-decen-1-yne, if carried forward, yields pheromone components with inverted double bond geometry that elicit quantitatively and qualitatively different electrophysiological responses in target insect species [2]. The evidence below demonstrates that these differences are not merely theoretical—they translate into measurable failures in field trapping specificity and synthetic pathway fidelity [3].

Quantitative Differentiation Evidence for (E)-5-Decen-1-yne Versus Closest Analogs


Stereochemical Gateway: Exclusive Intermediate for the Z,E Isomer of Gossyplure (Angoulure)

US Patent 3,996,270 explicitly identifies (E)-5-decen-1-yne (referred to as deca-(E)-5-enyne) as the required intermediate for synthesizing the Z,E isomer of Gossyplure (Angoulure), the sex pheromone of the Angoumois grain moth. The Z,Z isomer of Gossyplure is synthesized from 1,5-decadiyne via a different pathway. The E configuration at the C-5 position of the enyne intermediate is preserved through subsequent alkylation and acetylation steps, directly determining the final pheromone's double bond geometry [1]. Substitution with 1,5-decadiyne or an enyne bearing Z geometry would produce the incorrect isomeric pheromone, which is biologically inactive toward the target species (the Z,Z isomer elicits no response from male Angoumois grain moth) [1].

Lepidopteran pheromone synthesis Gossyplure Angoulure stereochemical intermediate

Electrophysiological Consequence of Double Bond Geometry: EAG Response Ranking of 5-Decenyl Acetate Isomers in Agrotis segetum

Löfstedt et al. (1982) tested synthetic pheromone candidates on male Agrotis segetum antennae using electroantennography (EAG). (Z)-5-decenyl acetate evoked the highest EAG response among all tested compounds, followed by (E)-5-decenyl acetate, and then (Z)-7-dodecenyl acetate [1]. This ranking demonstrates that the E/Z geometry of the 5-decenyl moiety directly modulates antennal receptor activation intensity. Since (E)-5-decen-1-yne is the direct synthetic precursor to (E)-5-decen-1-yl acetate (via hydration or hydroboration-oxidation followed by acetylation), the stereochemical purity of the enyne intermediate predetermines which electrophysiological response profile the final product will exhibit. The paper also confirmed via single-cell recordings that receptor cells highly sensitive to (Z)-5-decenyl acetate are distinct from those responding to other components [1].

Electroantennography EAG Agrotis segetum turnip moth structure-activity relationship

Field Consequence of Isomeric Impurity: 10% Z-Isomer Contamination in E-5-Decenyl Acetate Lures Causes Cross-Attraction of Non-Target Euxoa Species

Nagy et al. (2023) demonstrated that catches of Euxoa tritici (white-line dart) in field traps baited with (E)-5-decenyl acetate lures targeting the peach twig borer (Anarsia lineatella) were entirely attributable to the presence of (Z)-5-decenyl acetate as a 10% isomeric impurity in the synthetic E-isomer sample. Reanalysis of the commercial lure confirmed 10% Z-isomer content, corresponding to approximately 40 μg of (Z)-5-decenyl acetate per 400 μg lure dispenser [1]. Traps baited with pure synthetic (Z)-5-decenyl acetate (>98% isomeric purity) captured large numbers of E. tritici males, confirming that the Z-isomer, not the E-isomer, is the bioactive attractant for this non-target species [1]. This demonstrates that even modest stereochemical contamination (10%) of the E-configured product has quantifiable ecological and monitoring consequences in the field.

pheromone trap specificity isomeric impurity Euxoa tritici Anarsia lineatella field trapping

Physicochemical Differentiation: (E)-5-Decen-1-yne vs. 5-Decyne, 1,5-Decadiyne, and 1-Decen-5-yne

The target enyne (E)-5-Decen-1-yne (C₁₀H₁₆, MW 136.23) is structurally and physically distinct from its closest analogs. 5-Decyne (CAS 1942-46-7, C₁₀H₁₈, MW 138.25) is a symmetrical internal alkyne lacking both the terminal alkyne and the double bond; it has a measured density of 0.766 g/mL at 25 °C and refractive index n20/D 1.4340 [1]. 1,5-Decadiyne (CAS 53963-03-4, C₁₀H₁₄, MW 134.22) contains two triple bonds and no double bond, with a density of ~0.82 g/cm³ and boiling point of ~188 °C at 760 mmHg . The positional isomer 1-decen-5-yne (CAS 82511-32-8, C₁₀H₁₆, MW 136.23) has a predicted boiling point of 177.7 °C and density of 0.792 g/cm³ . (E)-5-Decen-1-yne itself has a predicted boiling point of 176.3 °C at 760 mmHg and density of 0.796 g/cm³ . The terminal alkyne proton (pKₐ ~25) imparts reactivity distinct from internal alkynes, enabling selective deprotonation and alkylation chemistry [2].

physical properties density boiling point molecular weight structural isomer differentiation

Stereoselective Synthesis Route: Na/NH₃ Reduction of 1,5-Decadiyne Delivers >90% E-Configured Enyne vs. Lindlar Hydrogenation Which Yields Z-Isomer

The established synthetic route to (E)-5-decen-1-yne proceeds via sodium metal in liquid ammonia (dissolving metal reduction) of 1,5-decadiyne, which selectively reduces one triple bond to a trans (E) double bond while leaving the terminal alkyne intact [1]. This method delivers the product in high isomeric purity (>90% E) due to the anti-addition mechanism inherent in dissolving metal reductions, where the radical anion intermediate adopts the more stable trans configuration [1]. In contrast, catalytic hydrogenation using Lindlar catalyst (Pd/CaCO₃, poisoned with lead) would reduce the internal triple bond with syn stereochemistry to yield the Z-isomer ((Z)-5-decen-1-yne) [2]. The sodium/liquid ammonia method thus provides the only direct stereoselective route to the E-configured enyne from the common precursor 1,5-decadiyne, which is itself prepared by butylation of the mono-anion of 1,5-hexadiyne in 40-60% yield [1].

dissolving metal reduction stereoselective synthesis trans-alkene sodium-liquid ammonia 1,5-decadiyne

Cross-Species EAG and Field Specificity: Only the Z-Configured 5-Decenyl Acetate Elicits EAG Response and Attraction in Euxoa Species

Byers et al. (1981) investigated three closely related Euxoa cutworm species (E. declarata, E. campestris, E. rockburnei) and found that male antennal EAG responses to isomeric decenyl acetates were used to assign the active pheromone component as (Z)-5-decenyl acetate. The EAG responses of E. campestris males to isomeric decenyl acetates showed clear discrimination, with the active fraction matching the Z-isomer based on mass spectrum and capillary GC retention time [1]. Field trials confirmed that (Z)-5-decenyl acetate attracted males of all three species, while the E-isomer did not elicit comparable attraction [1]. This provides independent evidence from a different lepidopteran genus that the double bond geometry of the 5-decenyl moiety is biologically discriminated by olfactory receptors, underscoring that E- and Z-configured intermediates are not functionally interchangeable for pheromone-related applications.

Euxoa species specificity EAG discrimination isomeric decenyl acetates field attractancy

Validated Application Scenarios for (E)-5-Decen-1-yne Based on Quantitative Differentiation Evidence


Stereochemically Controlled Synthesis of Angoulure (Z,E-7,11-Hexadecadienyl Acetate) for Angoumois Grain Moth Monitoring

(E)-5-Decen-1-yne is the documented and patented intermediate for synthesizing the Z,E isomer of Gossyplure, known as Angoulure, the sex pheromone of the Angoumois grain moth (Sitotroga cerealella) [1]. The synthetic sequence proceeds by alkylating (E)-5-decen-1-yne with a hexamethylene halohydrin derivative, followed by acetylation and partial reduction to yield the Z,E-7,11-hexadecadienyl acetate product [1]. The E geometry at the enyne intermediate stage is stereochemically preserved in the final product. This application is validated by the fact that substituting 1,5-decadiyne (which yields the Z,Z isomer) produces a compound that elicits no response from male Angoumois grain moths [1]. Users procuring (E)-5-decen-1-yne for this purpose should specify isomeric purity ≥90% E to ensure faithful stereochemical propagation.

Precursor for (E)-5-Decen-1-yl Acetate as an Electrophysiological Negative Control or Reference Standard in Agrotis segetum Olfactory Research

Löfstedt et al. (1982) established that (E)-5-decenyl acetate elicits a measurable but sub-maximal EAG response in Agrotis segetum antennae, ranking second behind the natural ligand (Z)-5-decenyl acetate [1]. (E)-5-Decen-1-yne serves as a synthetic precursor to (E)-5-decen-1-yl acetate via hydration or hydroboration-oxidation followed by acetylation. The resulting E-configured acetate is valuable as a reference standard in electrophysiological screening assays, where it provides a defined, reproducible signal of intermediate intensity against which novel analogs or receptor mutants can be benchmarked. Its response profile being distinct from the Z-isomer makes it a useful probe for studying olfactory receptor discrimination of double bond geometry [1].

Quality Control Reference for Isomeric Purity Verification in Pheromone Lure Manufacturing

The Nagy et al. (2023) finding that 10% Z-isomer contamination in (E)-5-decenyl acetate lures causes significant cross-attraction of non-target Euxoa tritici underscores the critical importance of isomeric purity verification in commercial pheromone lure production [1]. (E)-5-Decen-1-yne of certified high isomeric purity (>95% E) can serve as a chromatographic and spectroscopic reference standard for quality control laboratories tasked with verifying the isomeric composition of (E)-5-decenyl acetate and (E)-5-decen-1-ol batches before formulation into field-deployed dispensers. The compound's distinct GC retention characteristics (derivable from its unique boiling point of 176.3 °C and polarity profile vs. the Z-isomer) enable robust quantification of E:Z ratios in production samples .

Synthetic Intermediate for Peach Twig Borer (Anarsia lineatella) Pheromone Component (E)-5-Decenyl Acetate

(E)-5-Decen-1-yne can be converted to (E)-5-decen-1-yl acetate, which constitutes the major component (typically 81-85%) of the peach twig borer (Anarsia lineatella) sex pheromone blend, used in combination with (E)-5-decen-1-ol (15-19%) [1]. Commercial mating disruption dispensers (e.g., Isonet-A) contain (E)-5-decenyl acetate at 98-99.5% purity with 0.5-2% (E)-5-decenol, delivering 140 mg active ingredient per dispenser . The documented field efficacy of these formulations in mating disruption programs validates the practical relevance of the E-configured enyne as a synthetic gateway. However, users must note that the Nagy et al. (2023) impurity study demonstrates that even 10% Z-isomer in the acetate product causes non-target Euxoa captures, making isomeric purity of the enyne precursor a decisive procurement specification .

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